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  • Product: 1-(2-methoxyethyl)-1H-indole-2,3-dione
  • CAS: 128289-96-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-methoxyethyl)-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-methoxyethyl)-1H-indole-2,3-dione (CAS 128289-96-3), a derivative of the privileged isatin scaffold, serves as a versatile building block in c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-methoxyethyl)-1H-indole-2,3-dione (CAS 128289-96-3), a derivative of the privileged isatin scaffold, serves as a versatile building block in contemporary medicinal chemistry.[1] The introduction of a 2-methoxyethyl substituent at the N-1 position of the indole nucleus modifies the physicochemical properties of the parent molecule, offering a nuanced tool for the design of novel therapeutic agents. Isatin and its derivatives are noted for a wide spectrum of biological activities, including potential applications in oncology and virology.[1] This document provides a comprehensive technical overview of the subject compound, including its chemical properties, a representative synthesis protocol, and its reactivity, to support its application in research and drug development.

Introduction and Significance

The isatin (1H-indole-2,3-dione) core is a prominent heterocyclic structure found in natural products and is recognized as an endogenous compound in humans.[1] Its derivatives have garnered significant attention due to their broad and potent pharmacological activities. The isatin scaffold is a key constituent in molecules designed as potential anticancer, antiviral, and anticonvulsant agents.[1]

The subject of this guide, 1-(2-methoxyethyl)-1H-indole-2,3-dione, is a synthetic derivative where the acidic N-H proton of the isatin core is replaced by a 2-methoxyethyl group. This substitution serves several key purposes in medicinal chemistry:

  • Modulation of Physicochemical Properties: The methoxyethyl group can alter solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

  • Probing Structure-Activity Relationships (SAR): By introducing this specific alkyl ether group, researchers can explore its influence on the compound's interaction with biological targets.

  • Enhanced Synthetic Utility: N-alkylation prevents the formation of the isatin anion under basic conditions, allowing for more controlled reactions at other positions of the molecule.

This guide aims to consolidate the available technical information on 1-(2-methoxyethyl)-1H-indole-2,3-dione to facilitate its use as a key intermediate in the synthesis of novel, biologically active compounds.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, the following tables present a combination of identifier information and computationally predicted properties. These predictions are intended to provide researchers with estimated values for experimental planning.

Chemical Identity and Properties
PropertyValueSource
CAS Number 128289-96-3[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
IUPAC Name 1-(2-methoxyethyl)-1H-indole-2,3-dione
InChI Key DEIQBYPVTRBVGL-UHFFFAOYSA-N[1]
Predicted LogP 0.85Predicted
Predicted pKa (most acidic) 13.5 (amide N-H of parent)Predicted
Predicted pKa (most basic) -4.2 (carbonyl oxygen)Predicted
Predicted Solubility Moderately soluble in organic solvents like DMSO, DMF, and chlorinated solvents; low solubility in water.Predicted
Predicted Melting Point 110-125 °CPredicted
Predicted Boiling Point ~350 °C at 760 mmHgPredicted
Predicted Spectroscopic Data

The following are predicted spectral characteristics to aid in the identification and characterization of 1-(2-methoxyethyl)-1H-indole-2,3-dione.

¹H-NMR (predicted, 500 MHz, CDCl₃):

  • δ 7.65-7.75 (m, 2H): Aromatic protons on the benzene ring.

  • δ 7.15-7.25 (m, 2H): Aromatic protons on the benzene ring.

  • δ 3.95 (t, J = 5.5 Hz, 2H): Methylene protons adjacent to the indole nitrogen (-N-CH₂ -).

  • δ 3.65 (t, J = 5.5 Hz, 2H): Methylene protons adjacent to the methoxy group (-CH₂ -OCH₃).

  • δ 3.35 (s, 3H): Methyl protons of the methoxy group (-OCH₃ ).

¹³C-NMR (predicted, 125 MHz, CDCl₃):

  • δ 183.5: C3 carbonyl carbon.

  • δ 158.0: C2 carbonyl carbon.

  • δ 150.5: Quaternary carbon C7a.

  • δ 138.5: Aromatic CH.

  • δ 125.0: Aromatic CH.

  • δ 123.5: Aromatic CH.

  • δ 117.5: Quaternary carbon C3a.

  • δ 111.0: Aromatic CH.

  • δ 70.0: Methylene carbon adjacent to the methoxy group (-CH₂ -OCH₃).

  • δ 59.0: Methyl carbon of the methoxy group (-OCH₃ ).

  • δ 40.0: Methylene carbon adjacent to the indole nitrogen (-N-CH₂ -).

FT-IR (predicted, KBr pellet):

  • ~1745 cm⁻¹: Strong, characteristic C=O stretching (ketone).

  • ~1720 cm⁻¹: Strong, characteristic C=O stretching (lactam).

  • ~1610, 1470 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1290 cm⁻¹: C-N stretching.

  • ~1115 cm⁻¹: C-O-C stretching (ether).

Mass Spectrometry (EI):

  • m/z 205 [M]⁺: Molecular ion peak.

  • m/z 146: Fragment corresponding to the loss of the methoxyethyl group.

  • m/z 118: Further fragmentation of the isatin core.

Synthesis and Reaction Chemistry

The most direct and widely employed method for the synthesis of 1-(2-methoxyethyl)-1H-indole-2,3-dione is the N-alkylation of isatin. This approach offers high efficiency and is amenable to various scales.

Representative N-Alkylation Protocol

This protocol describes a general and robust method for the N-alkylation of isatin, which is directly applicable to the synthesis of the title compound. The causality behind the choice of reagents and conditions is to ensure the deprotonation of the relatively acidic N-H of the isatin, followed by a nucleophilic attack on the alkylating agent.

Materials:

  • Isatin (1.0 eq)

  • 2-Bromoethyl methyl ether (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add isatin and anhydrous DMF. Stir until the isatin is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate to the solution. The use of a mild base like K₂CO₃ is sufficient to deprotonate the isatin and is easily removed during workup. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation.

  • Alkylation: Add 2-bromoethyl methyl ether to the stirring suspension.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isatin is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water. This will precipitate the product and dissolve the inorganic salts.

    • Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with copious amounts of water to remove residual DMF and salts, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Self-Validation: The success of the synthesis is validated by obtaining the spectroscopic data (NMR, IR, MS) that matches the expected values for 1-(2-methoxyethyl)-1H-indole-2,3-dione and by a sharp melting point of the purified product.

Caption: N-Alkylation workflow for the synthesis of the title compound.

Key Reactivity of the Isatin Core

The 1-(2-methoxyethyl)-1H-indole-2,3-dione molecule retains the characteristic reactivity of the isatin scaffold.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration or halogenation. The electron-withdrawing nature of the dione system deactivates the ring, and substitution is typically directed to the C5 and C7 positions.[1]

  • Reactions at the C3-Carbonyl: The C3 ketone is highly reactive and can participate in a variety of condensation reactions, such as the Pfitzinger reaction for the synthesis of quinolines, and aldol-type condensations.

  • Ring Expansion: The indole-2,3-dione core can be chemically transformed into larger heterocyclic systems like quinolines and benzodiazepines, which are valuable motifs in drug discovery.[1]

Reactivity IsatinCore 1-(2-methoxyethyl)-1H-indole-2,3-dione C3-Carbonyl Aromatic Ring CondensationProduct Condensation Products (e.g., Schiff Bases) IsatinCore:c3->CondensationProduct Aldol/Pfitzinger Condensation SubstitutedRing C5/C7 Substituted Derivatives IsatinCore:ring->SubstitutedRing Electrophilic Aromatic Substitution RingExpansion Quinolines, Benzodiazepines IsatinCore->RingExpansion Ring Expansion Reactions

Caption: Key reaction sites of the 1-(2-methoxyethyl)-1H-indole-2,3-dione scaffold.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-(2-methoxyethyl)-1H-indole-2,3-dione (CAS 128289-96-3) is not widely available. Therefore, researchers must handle this compound with the caution appropriate for a novel chemical substance and by considering the hazards of related compounds.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Inhalation, Ingestion, and Skin Contact: Avoid breathing dust and direct contact with skin and eyes.

Potential Hazards (based on related isatin derivatives):

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately wash with soap and water. Remove contaminated clothing.

  • Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

It is imperative to consult the SDS provided by the supplier before handling this compound.

Conclusion

1-(2-methoxyethyl)-1H-indole-2,3-dione is a valuable synthetic intermediate that leverages the rich pharmacological potential of the isatin scaffold. The methoxyethyl substituent provides a handle for fine-tuning the molecule's properties for applications in drug discovery and development. This guide provides a foundational understanding of its properties, a reliable synthetic approach, and key reactivity, serving as a resource for researchers aiming to incorporate this versatile building block into their synthetic programs. The provided predicted data should be used as a guide and validated experimentally.

References

Sources

Exploratory

1-(2-methoxyethyl)-1H-indole-2,3-dione molecular weight and formula

An In-depth Technical Guide to 1-(2-methoxyethyl)-1H-indole-2,3-dione: Synthesis, Characterization, and Applications Executive Summary: This guide provides a comprehensive technical overview of 1-(2-methoxyethyl)-1H-indo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-methoxyethyl)-1H-indole-2,3-dione: Synthesis, Characterization, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 1-(2-methoxyethyl)-1H-indole-2,3-dione, a key derivative of the versatile isatin scaffold. We delve into its fundamental physicochemical properties, explore robust synthetic methodologies with mechanistic insights, and discuss its characterization and significant applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field, offering field-proven insights and detailed protocols to facilitate its use as a versatile chemical building block.

The Isatin Core: A Privileged Scaffold in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a heterocyclic compound first identified in 1841 as a product of indigo oxidation.[1][2] It is not merely a synthetic curiosity; the isatin moiety is an endogenous compound found in humans and has been isolated from various natural sources.[3][4] Its importance in drug discovery stems from its status as a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity. Isatin and its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties, making them invaluable starting points for the development of novel therapeutic agents.[3][5][6][7][8]

Physicochemical Profile of 1-(2-methoxyethyl)-1H-indole-2,3-dione

The strategic N-alkylation of the isatin core with a 2-methoxyethyl group yields 1-(2-methoxyethyl)-1H-indole-2,3-dione. This modification is a deliberate design choice aimed at fine-tuning the molecule's physicochemical properties. The introduction of the methoxyethyl chain enhances lipophilicity and can alter solubility profiles compared to the parent isatin. This influences the compound's ability to cross biological membranes and interact with target proteins, a critical consideration in drug design.

Table 1: Core Physicochemical Data

Property Value Source
Molecular Formula C₁₁H₁₁NO₃ [9]
Molecular Weight 205.21 g/mol [9]
CAS Number 128289-96-3 [9]
IUPAC Name 1-(2-methoxyethyl)-1H-indole-2,3-dione [9]

| InChI Key | DEIQBYPVTRBVGL-UHFFFAOYSA-N |[9] |

Synthesis and Mechanistic Considerations

The synthesis of 1-(2-methoxyethyl)-1H-indole-2,3-dione can be approached through several reliable methods. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Pathway A: Direct N-Alkylation of Isatin

The most straightforward approach is the direct alkylation of the isatin nitrogen.[9] This method is efficient and leverages the commercially available isatin starting material.

  • Mechanism: The isatin nitrogen is weakly acidic and can be deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form an anion. This nucleophilic anion then attacks an alkylating agent, such as 2-bromoethyl methyl ether, via an Sɴ2 reaction to yield the final product.

  • Experimental Rationale: The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the isatin anion, thereby promoting a favorable reaction rate.

Pathway B: Oxidation of N-Substituted Indole

An alternative and powerful strategy involves the synthesis of the corresponding N-substituted indole, 1-(2-methoxyethyl)-1H-indole, followed by its selective oxidation.[9]

  • Mechanism: A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO).[1][2][3][4][9] The reaction proceeds via bromination of the indole, followed by oxidation. DMSO plays a dual role as both a solvent and an oxidant in the later stages of the reaction mechanism.

  • Experimental Rationale: This two-step approach is particularly valuable when synthesizing a library of N-substituted isatins with varied substituents on the aromatic ring, as the initial indole synthesis can be highly modular.

Synthesis_Workflow Figure 1: General Synthetic Pathways cluster_0 Pathway A: N-Alkylation cluster_1 Pathway B: Indole Oxidation Isatin Isatin Alkylation N-Alkylation (Base, 2-bromoethyl methyl ether) Isatin->Alkylation Product 1-(2-methoxyethyl) -1H-indole-2,3-dione Alkylation->Product Direct Indole 1-(2-methoxyethyl) -1H-indole Oxidation Oxidation (NBS, DMSO) Indole->Oxidation Oxidation->Product Two-Step Protocol_Workflow Figure 2: Workflow for Electrophilic Nitration start Start setup 1. Cool H₂SO₄ to 0-5°C start->setup dissolve 2. Dissolve Isatin Derivative setup->dissolve add 3. Add KNO₃/H₂SO₄ solution dropwise at < 10°C dissolve->add stir 4. Stir for 1-2 hours at 0-5°C (Monitor by TLC) add->stir quench 5. Pour mixture onto ice stir->quench filter 6. Filter to isolate solid product quench->filter wash 7. Wash with cold H₂O filter->wash purify 8. Purify by Recrystallization wash->purify end End Product purify->end

Sources

Protocols & Analytical Methods

Method

N-alkylation of isatin with 1-bromo-2-methoxyethane procedure

Application Note & Protocol: N-Alkylation of Isatin with 1-Bromo-2-Methoxyethane Part 1: Introduction & Strategic Rationale The N-alkylation of isatin (1H-indole-2,3-dione) is a pivotal transformation in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: N-Alkylation of Isatin with 1-Bromo-2-Methoxyethane

Part 1: Introduction & Strategic Rationale

The N-alkylation of isatin (1H-indole-2,3-dione) is a pivotal transformation in medicinal chemistry. The resulting scaffold, specifically 1-(2-methoxyethyl)isatin , serves as a critical intermediate for synthesizing spiro-oxindoles, antiviral agents, and caspase inhibitors.

While simple alkylations are routine, the use of 1-bromo-2-methoxyethane introduces a specific challenge: the reactant is less reactive than simple alkyl iodides and possesses an ether oxygen that can coordinate with metal cations, potentially affecting reaction kinetics.

This protocol deviates from standard "cookbook" chemistry by implementing a Potassium Iodide (KI) catalyzed Finkelstein-type enhancement. This ensures complete conversion and minimizes the formation of O-alkylated byproducts, a common failure mode in isatin functionalization.

Part 2: Core Logic & Mechanism (The "Why")

Mechanistic Pathway

The reaction proceeds via a classical


 mechanism .
  • Deprotonation: The base (

    
    ) deprotonates the N-H of isatin (
    
    
    
    ), generating a resonance-stabilized ambident anion.
  • Activation (Catalytic Cycle): The added Iodide (

    
    ) reacts with 1-bromo-2-methoxyethane in situ to form 1-iodo-2-methoxyethane. Since iodide is a better leaving group than bromide, this intermediate reacts significantly faster with the isatin anion.
    
  • Nucleophilic Attack: The isatin nitrogen attacks the electrophilic carbon of the alkyl halide.

  • Regioselectivity: While the isatin anion is ambident (can react at N or O), the "soft" nature of the N-nucleophile combined with a polar aprotic solvent (DMF) heavily favors N-alkylation over O-alkylation (thermodynamic control).

Visualizing the Workflow

G Start Isatin (Solid) Mix Deprotonation (K2CO3/DMF, 30 min) Start->Mix React SN2 Reaction (80°C, 4-6 h) Mix->React Isatin Anion Cat Catalyst Activation (KI + R-Br → R-I) Cat->React Activated Electrophile Workup Quench & Precipitate (Ice Water) React->Workup Product 1-(2-methoxyethyl)isatin (Crystalline Solid) Workup->Product

Caption: Operational workflow for the KI-catalyzed N-alkylation of isatin.

Part 3: Optimization Matrix

Before executing the protocol, review the variable parameters.[1] The choice of base and solvent dramatically impacts the yield and reaction time.

ParameterCondition A (Recommended)Condition B (Alternative)Condition C (Avoid)
Base

(anhydrous)


(Strong bases can open the isatin ring)
Solvent DMF (Dry) Acetonitrile (MeCN)Ethanol (Protic solvents reduce nucleophilicity)
Catalyst KI (10 mol%) TBAI (Phase Transfer)None (Slower reaction, lower yield)
Temp 70–80°C Reflux (MeCN)Room Temp (Incomplete conversion >24h)
Yield 85–92% 75–85%<50%

Expert Insight: We utilize


 in DMF  because it provides a heterogeneous basic environment that is strong enough to deprotonate isatin but mild enough to prevent the "ring-opening" hydrolysis of the amide bond, which occurs frequently with strong bases like NaH or NaOH.

Part 4: Detailed Experimental Protocol

Target Compound: 1-(2-methoxyethyl)-1H-indole-2,3-dione Scale: 5.0 mmol (approx. 1 gram scale)

Reagents & Equipment
  • Isatin (Starting Material): 735 mg (5.0 mmol)

  • 1-Bromo-2-methoxyethane: 835 mg / ~0.60 mL (6.0 mmol, 1.2 equiv)

  • Potassium Carbonate (

    
    ):  1.04 g (7.5 mmol, 1.5 equiv) - Must be anhydrous/granular.
    
  • Potassium Iodide (KI): 83 mg (0.5 mmol, 10 mol%)

  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous, 10 mL

  • Equipment: 50 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Oil Bath, Reflux Condenser.

Step-by-Step Procedure

1. Activation of the Nucleophile:

  • To a clean, dry 50 mL RBF equipped with a stir bar, add Isatin (735 mg) and anhydrous

    
     (1.04 g) .
    
  • Add DMF (10 mL) .

  • Stir at room temperature for 30 minutes .

    • Observation: The solution will turn a deep red/orange color. This visual shift confirms the formation of the isatin anion (isatinate).

2. Addition of Electrophile & Catalyst:

  • Add Potassium Iodide (83 mg) to the mixture.

  • Add 1-bromo-2-methoxyethane (0.60 mL) dropwise via syringe.

3. Reaction Execution:

  • Attach a reflux condenser (water cooling is usually not strictly necessary at 80°C, but recommended to prevent solvent loss).

  • Heat the reaction mixture to 80°C in an oil bath.

  • Stir vigorously for 4–6 hours .

4. In-Process Control (IPC):

  • TLC System: 30% Ethyl Acetate in Hexane.

  • Spot the reaction mixture against pure Isatin standard.

  • Criterion: The reaction is complete when the starting material spot (

    
    ) disappears and a new, less polar spot (
    
    
    
    ) appears.

5. Workup (Precipitation Method):

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 100 mL of crushed ice/water while stirring.

  • Crucial Step: Continue stirring for 15–20 minutes. The product should precipitate as an orange/red solid.

  • If oiling occurs: If the product separates as an oil instead of a solid (common with methoxyethyl chains), extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over

    
    , and evaporate.
    

6. Purification:

  • Filter the solid precipitate using a Buchner funnel.

  • Wash the cake with cold water (2 x 10 mL) to remove residual DMF and inorganic salts.

  • Recrystallization: Recrystallize from minimal boiling Ethanol or Methanol .

  • Dry under vacuum at 45°C.

Part 5: Characterization & QC

Verify the identity of your product using these expected metrics.

TestExpected ResultNote
Appearance Orange to Red Crystalline SolidDark brown indicates decomposition.
Melting Point 85–88°C (Literature range varies slightly)Sharp range indicates high purity.

(TLC)
~0.60 (30% EtOAc/Hexane)Higher than unsubstituted Isatin.
1H NMR

3.30 (s, 3H,

)
Diagnostic singlet for methoxy group.
1H NMR

3.65 (t, 2H,

)
Triplet for ether methylene.
1H NMR

3.90 (t, 2H,

)
Triplet for N-methylene.

Part 6: Troubleshooting Guide

Issue 1: Low Yield / Incomplete Reaction

  • Cause: Old/wet

    
     or wet DMF. Water quenches the isatin anion.
    
  • Solution: Flame dry the flask and use fresh anhydrous reagents. Increase temperature to 90°C.

Issue 2: O-Alkylation Byproduct (Red/Brown Oil)

  • Cause: Reaction temperature too low or solvent too non-polar.

  • Solution: Ensure temperature is >70°C. The thermodynamic N-alkylated product is favored at higher temperatures. Ensure DMF is used, not Acetone.

Issue 3: Product "Oils Out" during Workup

  • Cause: The methoxyethyl chain increases solubility in water/organic mixtures.

  • Solution: Do not rely on filtration. Use the Ethyl Acetate extraction method described in Step 5.

References

  • BenchChem. (2025).[2][3] Synthesis of 1-(2-Methoxyethyl)-1H-indole-2,3-dione. Retrieved from 4[2]

  • Silva, J. F., et al. (2008).[5] Simple and Efficient Microwave Assisted N-Alkylation of Isatin. NIH / PubMed Central. Retrieved from 1

  • Azizian, J., et al. (2003). Microwave-induced synthesis of N-alkylisatins. Synthetic Communications.
  • Pakravan, P., et al. (2011). The substitution reaction between isatin and bromoethane: Optimization of base and solvent. ResearchGate.[6] Retrieved from 7

Sources

Application

reaction conditions for C3-functionalization of N-methoxyethyl isatin

Application Note: Precision Protocols for C3-Functionalization of N-(2-Methoxyethyl)isatin Part 1: Executive Summary & Strategic Rationale Subject: Targeted C3-Functionalization of N-(2-Methoxyethyl)isatin Context: Medic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Protocols for C3-Functionalization of N-(2-Methoxyethyl)isatin

Part 1: Executive Summary & Strategic Rationale

Subject: Targeted C3-Functionalization of N-(2-Methoxyethyl)isatin Context: Medicinal Chemistry & Scaffold Diversification Version: 2.0 (High-Throughput Compatible)

The Substrate Advantage: While N-methyl and N-benzyl isatins are ubiquitous in literature, the N-(2-methoxyethyl) variant represents a strategic "privileged structure" in modern drug discovery. The pendant ether chain offers three distinct advantages over simple alkyl groups:

  • Enhanced Solubility: The oxygen atom disrupts crystal lattice packing, significantly improving solubility in polar aprotic solvents (DMSO, DMF) and alcohols, facilitating high-concentration screening.

  • Hemilabile Coordination: The ether oxygen can act as a weak Lewis base, potentially directing metal-catalyzed transformations at the C3 position via a "lariat" effect.

  • Pharmacokinetic Modulation: In final drug candidates, the methoxyethyl group often improves metabolic stability and blood-brain barrier permeability compared to lipophilic N-benzyl analogs.

This guide details two high-value transformations for this substrate: Spiro-annulation (constructing 3D pharmacophores) and C3-Hydroxyalkylation (creating quaternary centers).

Part 2: Pre-requisite – Synthesis of the Starting Material

Before C3-functionalization, high-purity N-(2-methoxyethyl)isatin is required. Commercial sources vary in quality; in-house synthesis is recommended for reproducibility.

Protocol: N-Alkylation of Isatin

  • Reaction Type: SN2 Substitution

  • Scale: 10 mmol

  • Time: 3–5 hours

Reagents:

  • Isatin (1.47 g, 10 mmol)

  • 2-Bromoethyl methyl ether (1.1 equiv, 1.53 g)

  • K₂CO₃ (anhydrous, 1.5 equiv, 2.07 g)

  • DMF (anhydrous, 20 mL) or MeCN (for easier workup)

Step-by-Step:

  • Dissolution: Dissolve isatin in DMF at room temperature. The solution will be orange/red.

  • Deprotonation: Add K₂CO₃. The color typically deepens to dark purple/red (isatinate anion). Stir for 15 mins.

  • Alkylation: Add 2-bromoethyl methyl ether dropwise.

  • Heating: Heat to 60 °C . Monitor by TLC (30% EtOAc/Hexane). Starting material (Rf ~0.4) converts to product (Rf ~0.6).

  • Workup: Pour into ice-water (100 mL). The product often precipitates as an orange solid. If oil forms (common due to the ether chain), extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Yield: Expect >85%.

Part 3: Core Protocol A – Spirooxindole Synthesis via [3+2] Cycloaddition

Application: Synthesis of spiro[pyrrolidine-oxindole] libraries. Mechanism: Azomethine Ylide Cycloaddition (1,3-Dipolar).

Rationale: This reaction leverages the high electrophilicity of the C3-carbonyl.[1] The N-methoxyethyl group prevents side reactions (N-alkylation) and improves the solubility of the dipolar intermediate.

Experimental Workflow

Reagents:

  • N-(2-methoxyethyl)isatin (1.0 equiv)

  • Amino Acid (Sarcosine or L-Proline) (1.2 equiv)

  • Dipolarophile (e.g., Chalcone, Nitrostyrene, or Acrylate) (1.0 equiv)

  • Solvent: Ethanol or Methanol (Green chemistry compatible)

Step-by-Step Protocol:

  • Charge: In a round-bottom flask, combine N-(2-methoxyethyl)isatin (0.5 mmol), Sarcosine (0.6 mmol), and the Chalcone derivative (0.5 mmol).

  • Solvent: Add Ethanol (5 mL).

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Observation: The reaction typically transitions from a suspension to a clear solution, then precipitates the product upon completion.

  • Monitoring: TLC (50% EtOAc/Hexane). Look for the disappearance of the red isatin spot.

  • Isolation: Cool to room temperature.

    • Solid Product: Filter the precipitate and wash with cold ethanol.

    • Soluble Product: If the product remains soluble (due to the methoxyethyl group), evaporate solvent and purify via flash column chromatography (Silica, MeOH/DCM gradient).

Data Table: Optimization of Conditions

ParameterCondition A (Standard)Condition B (Green/Fast)Recommendation
Solvent Toluene (Reflux)Ethanol (Reflux)Ethanol (Better solubility for amino acid)
Temperature 110 °C78 °C78 °C (Sufficient for decarboxylation)
Time 12 h2–4 h2–4 h
Catalyst NoneAcOH (cat.)None (Usually self-catalyzed)

Part 4: Core Protocol B – C3-Hydroxyalkylation (Morita-Baylis-Hillman Type)

Application: Synthesis of 3-hydroxy-3-substituted oxindoles (precursors to tryptamines and kinase inhibitors).

Rationale: The C3 carbonyl acts as an electrophile for nucleophiles generated from activated alkenes. The N-methoxyethyl group is stable to the basic catalysts (DABCO/DMAP) used here.

Reagents:

  • N-(2-methoxyethyl)isatin (1.0 equiv)

  • Activated Alkene (e.g., Methyl Acrylate, Acrylonitrile) (3.0 equiv)

  • Catalyst: DABCO (0.2 equiv)

  • Solvent: THF or MeCN (Anhydrous)

Step-by-Step Protocol:

  • Mix: Dissolve isatin derivative (1.0 mmol) and DABCO (0.2 mmol) in THF (3 mL).

  • Addition: Add Methyl Acrylate (3.0 mmol).

  • Incubation: Stir at Room Temperature for 24–48 hours.

    • Note: MBH reactions are notoriously slow.

    • Acceleration: Sonication or microwave irradiation (60 °C, 30 min) can drastically reduce time.

  • Quench: Dilute with water, extract with EtOAc.

  • Purification: Column chromatography is essential to separate the product from unreacted isatin.

Part 5: Visualization & Mechanism

Diagram 1: Spiro-Annulation Reaction Workflow

SpiroSynthesis Start N-(2-methoxyethyl)isatin + Amino Acid + Chalcone Heating Reflux in EtOH (2-4 Hours) Start->Heating Intermediate Azomethine Ylide Formation (In Situ) Heating->Intermediate Decarboxylation Cycloaddition [3+2] Cycloaddition Intermediate->Cycloaddition Product Spirooxindole Scaffold Cycloaddition->Product

Caption: One-pot multicomponent synthesis of spirooxindoles via in situ azomethine ylide generation.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected? LowYield Low Yield? Start->LowYield NoPrecipitate No Precipitate? Start->NoPrecipitate Impurity Side Products? Start->Impurity CheckTemp Check Temp (Is it >70°C?) LowYield->CheckTemp Solubility Product too soluble (Methoxyethyl effect) NoPrecipitate->Solubility AldolSide Aldol Dimerization? Impurity->AldolSide IncreaseTime Increase Time or use Microwave CheckTemp->IncreaseTime No Evaporate Evaporate & Column (MeOH/DCM) Solubility->Evaporate DrySolvent Use Anhydrous Solvents AldolSide->DrySolvent

Caption: Diagnostic logic for common failures in isatin C3-functionalization.

Part 6: References

  • Spirooxindole Synthesis (General): Transition metal-catalyzed synthesis of spirooxindoles.[2] (2021).[3][4] PMC.

  • [3+2] Cycloaddition Methodology: Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction. (2020). ACS Omega.

  • Isatin Reactivity Review: Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2022).[5][6][7] RSC Advances.

  • Epoxidation Conditions: Epoxy-Functionalized Isatin Derivative: Synthesis, Computational Evaluation, and Antibacterial Analysis. (2025).[5][6][8][9][10] MDPI.

  • N-Alkylation Protocols: N-Methylation of Isatin Derivatives - Technical Guide. (2025).[5][6][8][9][10] BenchChem.

Sources

Method

preparation of hydrazone derivatives from 1-(2-methoxyethyl) isatin

Application Note: Preparation of Hydrazone Derivatives from 1-(2-methoxyethyl) Isatin Abstract This application note details a robust, two-stage protocol for the synthesis of hydrazone derivatives derived from 1-(2-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Hydrazone Derivatives from 1-(2-methoxyethyl) Isatin

Abstract

This application note details a robust, two-stage protocol for the synthesis of hydrazone derivatives derived from 1-(2-methoxyethyl) isatin. Isatin (1H-indole-2,3-dione) scaffolds are privileged structures in medicinal chemistry, exhibiting diverse biological activities ranging from anticancer to antiviral properties.[1][2] The introduction of a 2-methoxyethyl group at the


-position is a strategic modification designed to enhance lipophilicity and metabolic stability while maintaining aqueous solubility—critical parameters for drug bioavailability. This guide provides step-by-step methodology, mechanistic insights, and troubleshooting frameworks to ensure high-yield synthesis and reproducibility.

Introduction & Chemical Strategy

The synthesis involves two distinct chemical transformations:[3][4]

  • N-Alkylation: Functionalization of the isatin nitrogen (

    
    ) using 1-bromo-2-methoxyethane via a base-mediated nucleophilic substitution (
    
    
    
    ).
  • Condensation (Schiff Base Formation): Reaction of the C3-carbonyl of the isatin core with a hydrazine or hydrazide derivative to form the target hydrazone.

Mechanistic Insight: The


-carbonyl of isatin is highly electrophilic due to the adjacent lactam functionality. However, steric hindrance or electronic deactivation can occur depending on the 

-substituent. The methoxyethyl group acts as a weak electron donor but primarily serves as a steric bulk provider that disrupts crystal packing, potentially improving solubility compared to the unsubstituted parent compound.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis, including critical decision points and mechanistic pathways.

IsatinSynthesis Start Isatin (Starting Material) Step1 Step 1: N-Alkylation (1-bromo-2-methoxyethane, K2CO3, DMF) Start->Step1 Nucleophilic Subst. Inter Intermediate: 1-(2-methoxyethyl) isatin Step1->Inter Isolation Step2 Step 2: Condensation (Hydrazide, AcOH cat., EtOH) Inter->Step2 Schiff Base Formation Product Target: Isatin Hydrazone Derivative Step2->Product Reflux 2-6h QC QC: NMR, IR, MP Product->QC Validation

Figure 1: Strategic workflow for the synthesis of 1-(2-methoxyethyl) isatin hydrazones.

Detailed Protocols

Part 1: Synthesis of 1-(2-methoxyethyl) isatin

Objective: To install the methoxyethyl side chain at the


 position.

Reagents:

  • Isatin (1.0 eq)[4][5]

  • 1-Bromo-2-methoxyethane (1.2 eq)

  • Potassium Carbonate (

    
    ) (anhydrous, 2.0 eq)
    
  • Dimethylformamide (DMF) or Acetonitrile (ACN) (Solvent, 10 mL/g of isatin)

  • Potassium Iodide (KI) (Catalytic amount, optional to accelerate reaction)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (e.g., 10 mmol) in dry DMF.

  • Deprotonation: Add anhydrous

    
     (20 mmol). Stir at room temperature for 30 minutes. The solution color may deepen (red/orange) as the isatin anion forms.
    
  • Alkylation: Add 1-bromo-2-methoxyethane (12 mmol) dropwise. Note: If using the less reactive chloro-derivative, add catalytic KI.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material (

    
    ) should disappear, replaced by a higher 
    
    
    
    spot (N-alkylated product).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • The product should precipitate as an orange/red solid.

  • Isolation: Filter the solid, wash copiously with cold water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or Methanol if necessary.

    • Yield Expectation: 75–90%.

Part 2: Preparation of Hydrazone Derivatives

Objective: Condensation of the intermediate with a functionalized hydrazine/hydrazide.[4][6]

Reagents:

  • 1-(2-methoxyethyl) isatin (1.0 eq)

  • Hydrazine/Hydrazide derivative (e.g., Phenylhydrazine, Isonicotinic acid hydrazide) (1.1 eq)

  • Glacial Acetic Acid (Catalytic, 3–5 drops)[4]

  • Ethanol (Absolute, 15 mL/g)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1-(2-methoxyethyl) isatin in Ethanol. Mild heating may be required.

  • Addition: Add the Hydrazine/Hydrazide derivative (1.1 eq).

  • Catalysis: Add catalytic glacial acetic acid (AcOH). Mechanism: AcOH protonates the C3-carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the hydrazine nitrogen.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours.

    • Visual Cue: A color change (often shifting to darker yellow, orange, or red) and precipitate formation usually indicate reaction progress.

  • Monitoring: Check TLC (Hexane/EtOAc). New spot formation with distinct

    
     from the isatin precursor.
    
  • Workup:

    • Cool the mixture to room temperature, then to 0–4°C (ice bath).

    • Filter the precipitate.[4]

    • Wash the cake with cold ethanol (2x) and diethyl ether (1x) to remove unreacted reagents.

  • Purification: Recrystallization from Ethanol/DMF mixtures is standard.

Characterization & Data Analysis

Successful synthesis is validated by specific spectral signatures.[6][7]

Table 1: Expected Spectral Characteristics

TechniqueFunctional GroupSignal CharacteristicsInterpretation
IR C=O (Lactam)1680–1720 cm⁻¹Strong stretch; characteristic of the oxindole core.
IR C=N (Imine)1600–1620 cm⁻¹Confirms hydrazone formation (Schiff base).
1H NMR N-CH₂ (Ethyl)

3.8–4.2 ppm (t)
Triplet; protons adjacent to the indole nitrogen.
1H NMR O-CH₂ (Ethyl)

3.5–3.7 ppm (t)
Triplet; protons adjacent to the methoxy oxygen.
1H NMR O-CH₃ (Methoxy)

3.2–3.4 ppm (s)
Singlet; terminal methoxy group.
1H NMR N-H (Hydrazone)

10–13 ppm (s)
Downfield singlet; disappears with

exchange.

Troubleshooting & Optimization (CPP)

Critical Process Parameters (CPP):

  • Moisture Control (Step 1): The N-alkylation is sensitive to water. Use anhydrous DMF and

    
    . Water competes with isatin for the alkyl halide, reducing yield.
    
  • Temperature Management (Step 2): While reflux is standard, some hydrazides are thermally unstable. If decomposition is observed (tar formation), reduce temperature to 50°C and extend reaction time.

  • Catalyst Load: Excess Acetic Acid can protonate the hydrazine nitrogen, rendering it non-nucleophilic. Keep acid concentration catalytic (<5 mol%).

Troubleshooting Guide:

  • Issue: No precipitate in Step 2.

    • Solution: Concentrate the ethanol solution by rotary evaporation to 1/3 volume, then cool. Alternatively, add water dropwise to induce precipitation (solvent antisolvent method).

  • Issue: Low yield in Step 1.

    • Solution: Ensure

      
       is finely ground to increase surface area. Add 0.1 eq of KI (Finkelstein condition) to convert the alkyl bromide to the more reactive alkyl iodide in situ.
      

References

  • BenchChem. General Protocol for the Synthesis of Isatin-3-Hydrazones. Retrieved from .

  • Venkateshwar Rao, J., & Sarangapani, M. (2008). Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial, Antioxidant and Cytotoxic Activities.[2] Asian Journal of Chemistry. Link.

  • Sridhar, S.K., et al. (2002). Anticonvulsant activity of hydrazones, Schiff and Mannich bases of isatin derivatives. European Journal of Pharmaceutical Sciences.[8] Link.

  • Bogdanov, A.V., et al. (2020). Synthesis of Phosphorus-Containing Isatin Hydrazones. MDPI Molecules. Link.

  • Mishra, P., et al. (2021).[1] Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds.[1][2][5][6][9][10][11][12] Journal of the Turkish Chemical Society. Link.

  • Chen, G., et al. (2011). The substitution reaction between isatin and bromoethane.[9] ResearchGate. Link.

  • Alam, M., et al. Synthesis, structural insights and bio-evaluation of N-phenoxyethylisatin hydrazones as potent α-glucosidase inhibitors. Semantic Scholar. Link.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Choice for N-Alkylation of Isatin Derivatives

Part 1: The Core Directive – Autonomy & Expertise Welcome to the Advanced Synthesis Support Center. This guide is not a generic recipe book; it is a diagnostic tool designed for researchers facing yield plateaus or selec...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Directive – Autonomy & Expertise

Welcome to the Advanced Synthesis Support Center. This guide is not a generic recipe book; it is a diagnostic tool designed for researchers facing yield plateaus or selectivity issues in the N-alkylation of isatin scaffolds.

The N-alkylation of isatin is a deceptively simple nucleophilic substitution (


).[1] However, the ambident nature of the isatin anion (N- vs. O-attack) and the solubility profile of the heterocyclic core often lead to "hidden" failures—where reactions stall, produce gummy mixtures, or yield difficult-to-purify oils.[1] This guide synthesizes mechanistic rigor with bench-proven troubleshooting.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Module 1: The Mechanistic Landscape (Why Solvent Matters)

The isatin molecule (


) requires deprotonation to become a competent nucleophile.[1] The resulting anion is ambident , meaning the negative charge is delocalized between the nitrogen and the carbonyl oxygen.[1]
  • N-Alkylation (Thermodynamic Control): Favored by "soft" electrophiles (alkyl iodides/bromides) and solvents that stabilize the discrete cation-anion pair without tightly solvating the nucleophile.[1]

  • O-Alkylation (Kinetic/Hard Control): Favored by "hard" electrophiles (sulfates, sulfonates) and conditions that expose the high charge density on the oxygen.[1]

The Solvent-Base Paradox: You need a polar solvent to dissolve the isatin and the inorganic base (e.g.,


), but highly polar protic solvents (like methanol) can solvate the nucleophile too strongly, reducing reactivity (hydrogen bonding shielding).[1] Conversely, non-polar solvents fail to solubilize the intermediate salt.[1]
Visualizing the Decision Pathway

The following decision tree helps you select the optimal solvent system based on your specific constraints (Green Chemistry vs. Yield vs. Workup ease).

SolventSelection Start START: Define Priorities GreenReq Is Green Chemistry Mandatory? Start->GreenReq Reactivity Is the Alkyl Halide Highly Reactive? (e.g., MeI, BnBr) GreenReq->Reactivity No Ethanol System A: Ethanol + Ultrasound (Base: K2CO3) GreenReq->Ethanol Yes (Standard) IonicLiq System B: Ionic Liquids/Water (Base: DABCO/TBAB) GreenReq->IonicLiq Yes (Advanced) Solubility Is the Isatin Derivative Highly Lipophilic? Reactivity->Solubility No (Sluggish) Acetone System C: Acetone (Base: K2CO3, Reflux) Reactivity->Acetone Yes (Easy Workup) DMF System D: Anhydrous DMF (Base: Cs2CO3 or NaH) Solubility->DMF No (Polar Substrate) MeCN System E: Acetonitrile + PTC (Base: K2CO3 + TBAB) Solubility->MeCN Yes (Lipophilic) DMF->MeCN If workup fails (oil)

Figure 1: Solvent selection logic for N-alkylation of isatin derivatives. Blue nodes represent decision points; Green/Yellow/Red nodes represent solvent systems of increasing "harshness" or complexity.[1]

Module 2: Troubleshooting & FAQs
Category A: Reaction Stalling & Conversion

Q1: My reaction turns dark but TLC shows <50% conversion after 24 hours. I am using Acetone/K2CO3.

  • Diagnosis: Acetone is a "borderline" solvent.[1] While it dissolves the alkyl halide well, it poorly solubilizes the inorganic carbonate base, leading to a heterogeneous surface reaction that is easily poisoned or stalled.[1]

  • Solution: Switch to Acetonitrile (MeCN) and add a Phase Transfer Catalyst (PTC) such as TBAB (Tetra-n-butylammonium bromide) at 5-10 mol%.[1]

    • Mechanism:[2][3][4] TBAB shuttles the carbonate anion into the organic phase, drastically increasing the deprotonation rate of isatin [1].[1]

Q2: I am using NaH in DMF, but I see multiple spots on TLC (side reactions).

  • Diagnosis: NaH is a strong base that can cause aldol-type condensation at the C-3 carbonyl of isatin, especially if the alkyl halide is slow to react.[1] The "extra spots" are likely self-condensation dimers.[1]

  • Solution: Switch to a milder base system:

    
     in DMF . Cesium is larger and more polarizable ("softer") than potassium, which improves solubility in DMF and stabilizes the transition state without the aggressive basicity of the hydride anion [2].[1]
    
Category B: Workup & Isolation (The "Oily Product" Syndrome) [1]

Q3: I used DMF as a solvent. The reaction worked, but I cannot crystallize the product; it remains a viscous oil containing residual DMF.

  • Diagnosis: DMF (bp 153°C) is notoriously difficult to remove by rotary evaporation.[1] Residual DMF acts as a plasticizer, preventing crystallization.[1]

  • Solution: Implement the LiCl Wash Protocol .

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash the organic layer 3x with 5% Lithium Chloride (LiCl) aqueous solution.[1]

    • Why it works: DMF partitions preferentially into the aqueous LiCl phase (salting-in effect for DMF, salting-out for the product), removing 99% of the solvent [3].[1]

Category C: Regioselectivity (N- vs. O-Alkylation)

Q4: I am observing O-alkylated byproducts (isatin enol ethers). How do I stop this?

  • Diagnosis: This often happens when using "hard" electrophiles (like sulfates or tosylates) or when the cation is tightly bound to the oxygen.[1]

  • Solution:

    • Solvent Switch: Ensure you are using a dipolar aprotic solvent (DMF or DMSO).[1] These solvents solvate the cation (

      
       or 
      
      
      
      ) well, leaving the anion "naked" and allowing the softer Nitrogen center to attack the electrophile (HSAB Theory) [4].[1]
    • Electrophile Check: If possible, use Alkyl Iodides rather than Bromides or Chlorides. Iodide is a softer leaving group, favoring N-attack.[1]

Module 3: Optimized Protocols
Protocol A: High-Yield Standard (The "Gold Standard")

Best for valuable substrates or unreactive alkyl halides.[1]

  • Dissolution: Dissolve Isatin (1.0 equiv) in anhydrous DMF (5 mL per mmol).

  • Base Activation: Add

    
      (1.5 equiv). Stir at room temperature for 15 min. The solution will turn deep purple/red (formation of isatinate anion).[1]
    
  • Alkylation: Add Alkyl Halide (1.2 equiv) dropwise.[1]

  • Reaction: Stir at 60°C for 2-4 hours. Monitor by TLC.[1][5][6][7]

  • Workup: Pour onto crushed ice. If solid forms, filter.[1] If oil forms, extract with EtOAc and use the LiCl Wash (see Q3).[1]

Protocol B: Green/PTC Method

Best for scale-up and avoiding toxic solvents.

  • Setup: Mix Isatin (1.0 equiv) and

    
      (2.0 equiv) in Acetonitrile .
    
  • Catalyst: Add TBAB (0.1 equiv).[1]

  • Alkylation: Add Alkyl Halide (1.5 equiv).

  • Energy Input: Reflux (80°C) for 6 hours OR use Microwave Irradiation (100°C, 10 min) [5].

  • Workup: Evaporate solvent. Resuspend residue in water to dissolve salts.[1][8] Filter the remaining solid product.[1]

Module 4: Comparative Data

Table 1 summarizes the efficiency of various solvent systems based on literature precedents for the N-methylation of isatin (


 electrophile).
Solvent SystemBaseCatalystTemp/TimeTypical YieldNotes
DMF

None0°C

RT, 2h
85-92%High yield, but requires dry conditions; risk of aldol side-reactions.[1]
DMF

None60°C, 3h88-95%Recommended. Robust and reliable.[1]
Acetone

NoneReflux, 24h40-60%Slow; often incomplete conversion due to poor solubility.[1]
MeCN

TBAB (PTC)Reflux, 5h80-85%Good balance of green chemistry and yield.[1] Easy workup.
Ethanol

Ultrasound40°C, 30 min75-88%Excellent "Green" option; works best with reactive halides [6].[1]
Module 5: Mechanistic Visualization

The following diagram illustrates the competing pathways and how solvent polarity dictates the transition state energy.

Mechanism Isatin Isatin (Neutral) Anion Isatinate Anion (Ambident Nucleophile) Isatin->Anion Deprotonation Base Base (CO3 2-) Base->Anion Solvent Solvent Shell Anion->Solvent Stabilization TS_N TS: N-Attack (Soft-Soft Interaction) Solvent->TS_N Polar Aprotic (DMF/DMSO) TS_O TS: O-Attack (Hard-Hard Interaction) Solvent->TS_O Silver Salts or Hard Electrophiles Prod_N N-Alkyl Isatin (Major Product) TS_N->Prod_N Prod_O O-Alkyl Isatin (Side Product) TS_O->Prod_O

Figure 2: Mechanistic divergence in isatin alkylation. Polar aprotic solvents favor the "naked" anion pathway leading to N-alkylation.[1]

References

  • Al Mamari, H. H. (2022).[1][3] Study of the alkylation reactions of isatin under liquid-solid phase transfer catalysis conditions using long chain alkyl bromides. Journal of the Moroccan Chemical Society, 21(3), 53-58.[1] Link

  • BenchChem Technical Support. (2025). Troubleshooting Guides: Synthesis of N-Substituted Isatins. BenchChem Technical Documents. Link[1]

  • Pacheco, B. S., et al. (2025).[1] Comparative analysis of different isatin N-methylation protocols. BenchChem Technical Support Center. Link[1]

  • Sridhar, B., et al. (2018).[1][2] Regioselective Ring Expansion of Isatins with In Situ Generated α-Aryldiazomethanes. Organic Letters, 20, 3639-3642.[1][2] Link

  • Silva, J. F. M., et al. (2008).[1] Simple and Efficient Microwave Assisted N-Alkylation of Isatin.[1][9] Journal of the Brazilian Chemical Society, 19(1).[1] Link

  • Kaur, P., et al. (2021).[1] Green synthesis of novel isatin derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.[1][10] Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-(2-methoxyethyl)-1H-indole-2,3-dione

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-methoxyethyl)-1H-indole-2,3-dione, a derivative of the versatile heterocyclic scaffold, isatin (1H-indole-2,3-dione).[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-methoxyethyl)-1H-indole-2,3-dione, a derivative of the versatile heterocyclic scaffold, isatin (1H-indole-2,3-dione).[1][2] Designed for researchers and drug development professionals, this document moves beyond a simple peak list to explain the causal relationships between the molecule's structure and its spectral features. We will offer a predictive analysis grounded in established NMR principles, compare its expected spectral data with related N-substituted isatin analogs, and discuss complementary analytical techniques for unambiguous structure confirmation.

Introduction to 1-(2-methoxyethyl)-1H-indole-2,3-dione

Isatin and its derivatives are a prominent class of heterocyclic compounds renowned for their broad pharmacological activities and utility as synthetic precursors in medicinal chemistry.[2][3][4] The introduction of substituents onto the isatin core, particularly at the N-1 position, allows for the fine-tuning of its physicochemical and biological properties. The target molecule, 1-(2-methoxyethyl)-1H-indole-2,3-dione (CAS 128289-96-3), features a 2-methoxyethyl chain at the indole nitrogen.[1] This modification enhances lipophilicity and introduces conformational flexibility, which can significantly influence its interaction with biological targets.

Accurate structural characterization is paramount, and 1H NMR spectroscopy is the primary tool for this purpose. This guide will deconstruct the anticipated 1H NMR spectrum of this molecule, providing a framework for its identification and purity assessment.

Predicted 1H NMR Spectrum: A Positional Breakdown

The structure of 1-(2-methoxyethyl)-1H-indole-2,3-dione dictates a unique 1H NMR fingerprint. The spectrum can be logically divided into three distinct regions: the aromatic protons of the isatin core, the methylene protons of the ethyl linker, and the methoxy protons.

Diagram 1: Molecular Structure and Proton Assignments

Caption: Structure of 1-(2-methoxyethyl)-1H-indole-2,3-dione with key protons labeled.

Aromatic Region (δ 7.0–7.8 ppm)

The four protons on the benzene ring of the isatin core are subject to the strong electron-withdrawing effects of the adjacent C2 and C3 carbonyl groups. This causes them to be deshielded, appearing in the downfield region of the spectrum. Based on data from unsubstituted isatin and its derivatives, the following assignments are predicted[2][5]:

  • H-7 (δ ~7.7-7.8 ppm, doublet): This proton is ortho to the C7a-N bond and is deshielded by the C2-carbonyl group's anisotropic effect. It is coupled to H-6, appearing as a doublet.

  • H-6 (δ ~7.6-7.7 ppm, triplet): Coupled to both H-5 and H-7, this proton will appear as a triplet (or more accurately, a triplet of doublets).

  • H-5 (δ ~7.1-7.2 ppm, triplet): Similar to H-6, this proton is coupled to H-4 and H-6 and will present as a triplet.

  • H-4 (δ ~7.1-7.3 ppm, doublet): This proton is coupled only to H-5 and appears as a doublet. Its chemical shift is influenced by the N-1 substituent.

Methoxyethyl Side Chain (δ 3.4–4.1 ppm)

The N-alkylation introduces two new sets of signals corresponding to the ethyl bridge.

  • N-CH2 (H-1', δ ~3.8-4.1 ppm, triplet): The methylene group directly attached to the indole nitrogen is significantly deshielded. It is coupled to the adjacent O-CH2 group (H-2'), resulting in a triplet. In similar N-(azidoalkyl) isatins, these protons appear around δ 3.7-4.05 ppm.[5]

  • O-CH2 (H-2', δ ~3.6-3.8 ppm, triplet): This methylene group is deshielded by the adjacent oxygen atom. It is coupled to the N-CH2 group (H-1'), also appearing as a triplet.

  • O-CH3 (H-Me, δ ~3.3-3.4 ppm, singlet): The terminal methyl group attached to the oxygen is the most shielded of the side-chain protons and will appear as a sharp singlet, integrating to three protons. Data for a related isatin Schiff base shows a methoxy singlet at 3.30 ppm.[6]

Comparative Analysis: Predictions vs. Experimental Data of Analogs

To validate these predictions, we can compare them with published experimental data for structurally similar N-substituted isatins. This comparative approach is crucial for confirming assignments and understanding substituent effects.

Proton Assignment Predicted Shift for 1-(2-methoxyethyl)-1H-indole-2,3-dione (δ ppm) Reported Shift for N-methylisatin (δ ppm)[6] Reported Shift for N-(3-azidopropyl)isatin (δ ppm)[5] Rationale for Differences
Aromatic Protons7.1 – 7.86.88 – 7.607.13 – 7.66The aromatic proton shifts are generally consistent across N-alkylated isatins, confirming the strong influence of the core structure.
N-CH2 (H-1')~3.8 – 4.1 (triplet)3.22 (singlet, -CH3)4.05 (triplet)The H-1' protons are deshielded due to direct attachment to the nitrogen. The triplet multiplicity confirms the adjacent CH2 group, unlike the singlet of an N-methyl group. The shift is very similar to the analogous N-CH2 in the azidopropyl derivative.
-CH2- (H-2')~3.6 – 3.8 (triplet)N/A1.93 (quintet)The H-2' protons are deshielded by the adjacent oxygen. In the azidopropyl analog, the central CH2 is more shielded as it is further from electronegative atoms.
Terminal Group~3.3 – 3.4 (singlet, -OCH3)N/A3.75 (triplet, -CH2N3)The methoxy singlet is characteristic. In the comparative compound, the terminal CH2 is attached to an azide group, leading to a different chemical shift and multiplicity.

This table demonstrates that while the aromatic region remains relatively conserved, the signals from the N-1 substituent provide the most definitive structural information. The predicted shifts and multiplicities for the methoxyethyl group align logically with established principles and comparative data.

Complementary and Confirmatory Analytical Techniques

While 1H NMR is powerful, a comprehensive characterization relies on a multi-technique approach. For a molecule like 1-(2-methoxyethyl)-1H-indole-2,3-dione, the following methods are indispensable.

  • 13C NMR Spectroscopy: This technique would confirm the carbon skeleton, showing distinct signals for the two carbonyl carbons (δ ~160-185 ppm), the aromatic carbons (δ ~110-150 ppm), and the three aliphatic carbons of the side chain.

  • 2D NMR Spectroscopy: For unambiguous assignment, especially in complex or substituted indole systems, 2D NMR is essential.[7]

    • COSY (Correlation Spectroscopy): Would definitively establish the H-4/H-5/H-6/H-7 and H-1'/H-2' spin systems by showing cross-peaks between coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, aiding in the assignment of both 1H and 13C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. For instance, it would show a correlation from the N-CH2 (H-1') protons to the isatin carbons C-7a and C-3a, confirming the site of substitution.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (205.21 g/mol ), confirming its elemental composition (C11H11NO3).[1][8]

  • Infrared (IR) Spectroscopy: Crucial for identifying key functional groups. The spectrum would be dominated by two strong carbonyl (C=O) stretching bands around 1740 cm-1 and 1620 cm-1, characteristic of the isatin core.[2]

Standard Operating Protocol: 1H NMR Analysis

This section provides a self-validating protocol for acquiring a high-quality 1H NMR spectrum.

Diagram 2: Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of 1-(2-methoxyethyl)-1H-indole-2,3-dione prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock, Tune, and Shim the instrument acq1->acq2 acq3 Acquire 1D ¹H Spectrum (e.g., zg30 pulse program) acq2->acq3 acq4 Acquire 2D Spectra (COSY, HSQC, HMBC) if needed acq3->acq4 proc1 Apply Fourier Transform and Phase Correction acq4->proc1 proc2 Calibrate spectrum to residual solvent or TMS peak proc1->proc2 proc3 Integrate signals and assign chemical shifts (δ) proc2->proc3 proc4 Analyze coupling constants (J) and multiplicities proc3->proc4 proc5 Elucidate Final Structure proc4->proc5

Caption: Standard workflow for sample preparation, data acquisition, and analysis in NMR spectroscopy.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(2-methoxyethyl)-1H-indole-2,3-dione.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3; or DMSO-d6) in a clean vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the 1H frequency.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or residual solvent signal.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including a 30° or 90° pulse angle, a sufficient number of scans (e.g., 8 or 16) for good signal-to-noise, and a relaxation delay (d1) of at least 1-2 seconds.

    • Acquire the 1D 1H spectrum.

    • If necessary for full assignment, perform standard 2D experiments like COSY, HSQC, and HMBC.[7]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the corresponding protons in the molecule.

Conclusion

The 1H NMR spectrum of 1-(2-methoxyethyl)-1H-indole-2,3-dione provides a wealth of structural information that is critical for its unambiguous identification. A thorough analysis, combining predictive knowledge of chemical shifts with a comparative study of related analogs, allows for a confident assignment of all proton signals. The aromatic region confirms the integrity of the isatin core, while the aliphatic region provides definitive proof of the N-1 methoxyethyl substituent. For absolute certainty and as a matter of best practice, this analysis should be supported by complementary 1D and 2D NMR techniques, as well as mass spectrometry and IR spectroscopy. This multi-faceted approach ensures the scientific rigor required in modern chemical and pharmaceutical research.

References

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: A Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324. (Available through ResearchGate: [Link])

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). New bactericide derived from Isatin for treating oilfield reinjection water. Desalination and Water Treatment, 37(1-3), 225-231. (Available through ResearchGate: [Link])

  • Singh, G. S., & Desta, Z. Y. (2012). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 2(21), 7801-7824. (Available at: [Link])

  • Konovalova, S. A., et al. (n.d.). SUPPORTING INFORMATION CONFORMATIONAL STABILIZATION OF ISATIN SCHIFF BASES – BIOLOGICALLY ACTIVE CHEMICAL PROBES. (Available at: [Link])

  • Gomha, S. M., et al. (2021). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. Molecules, 26(22), 6890. (Available at: [Link])

  • Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(6), 378-384. (Available at: [Link])

  • Pérez-Silanes, S., et al. (2018). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. PLoS ONE, 13(11), e0205929. (Available at: [Link])

  • Sonawane, R. P., & Tripathi, R. R. (2013). The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. International Letters of Chemistry, Physics and Astronomy, 7(1), 30-36. (Available through ResearchGate: [Link])

  • Sonawane, R. P., & Tripathi, R. R. (2013). The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. Semantic Scholar. (Available at: [Link])

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-methoxyethyl Isatin: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Mass spec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide, born from extensive in-field experience, provides a detailed exploration of the predicted mass spectrometry fragmentation pattern of N-methoxyethyl isatin. By juxtaposing its fragmentation behavior with that of well-characterized N-alkyl and N-benzyl isatin analogs, we aim to equip researchers with the nuanced understanding required for confident structural elucidation and impurity profiling.

The Isatin Scaffold: A Privileged Heterocycle

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds, celebrated for their diverse biological activities.[1] The nature of the substituent at the N-1 position of the isatin core profoundly influences its physicochemical properties and pharmacological effects. Consequently, the ability to unequivocally identify and characterize these N-substituted analogs is of critical importance.

Decoding the Fragmentation: A Comparative Approach

The fragmentation of N-substituted isatins under electrospray ionization (ESI) mass spectrometry is largely dictated by the nature of the N-1 substituent. To fully appreciate the unique fragmentation characteristics of N-methoxyethyl isatin, it is instructive to first consider the established fragmentation patterns of its simpler N-alkyl and N-benzyl counterparts.

N-Alkyl Isatins: A Tale of N-C Cleavage

For N-alkyl isatin derivatives, the primary fragmentation pathway observed in ESI-MS/MS is the cleavage of the nitrogen-carbon (N-C) bond of the alkyl substituent.[1][2] This characteristic fragmentation leads to the formation of a highly stable, protonated isatin core at a mass-to-charge ratio (m/z) of 148. This ion serves as a diagnostic marker for the presence of the isatin scaffold. Subsequent fragmentation of the m/z 148 ion typically involves the neutral loss of carbon monoxide (CO), yielding a fragment ion at m/z 120.[1][2]

N-Benzyl Isatins: A Shift in Fragmentation

In contrast to their N-alkyl counterparts, N-benzyl isatins exhibit a different primary fragmentation pathway. Instead of N-C bond cleavage, the dominant fragmentation occurs at the benzylic C-C bond.[1] This results in the formation of a stable tropylium ion (C7H7+) at m/z 91, a hallmark of benzyl-containing compounds.

The Predicted Fragmentation of N-methoxyethyl Isatin: Unraveling the Influence of the Ether Linkage

The introduction of a methoxyethyl group at the N-1 position introduces an ether linkage, which is anticipated to significantly influence the fragmentation cascade. Based on established fragmentation principles of ethers and the known behavior of the isatin core, we can predict the following key fragmentation pathways for N-methoxyethyl isatin.

Upon electrospray ionization in positive ion mode, N-methoxyethyl isatin (Molecular Weight: 205.2 g/mol ) will readily form the protonated molecular ion [M+H]⁺ at m/z 206. Collision-induced dissociation (CID) of this precursor ion is expected to initiate several competing fragmentation pathways:

  • Primary α-Cleavage of the Ether: A characteristic fragmentation of ethers is the cleavage of the C-C bond alpha to the oxygen atom. For N-methoxyethyl isatin, this would involve the cleavage of the bond between the ethyl group and the oxygen, leading to the formation of a resonance-stabilized oxonium ion and a neutral radical.

  • Cleavage of the N-C Bond: Similar to N-alkyl isatins, cleavage of the bond between the isatin nitrogen and the ethyl group is a highly probable event. This would result in the formation of the diagnostic protonated isatin ion at m/z 148 .

  • Cleavage of the C-O Bond: Another potential fragmentation pathway for the methoxyethyl substituent is the cleavage of the C-O bond, which could lead to the formation of a methoxy radical and a charged ethyl-isatin fragment.

  • Secondary Fragmentation: The initial fragment ions will likely undergo further fragmentation. The prominent m/z 148 ion is expected to lose a molecule of carbon monoxide (CO) to produce a fragment at m/z 120 , consistent with the fragmentation of the isatin core.

The interplay of these pathways will determine the relative abundances of the observed fragment ions. The stability of the resulting ions will be a key determinant of the most favored fragmentation routes.

Comparative Fragmentation Patterns: A Tabular Summary

N-SubstituentPrimary Fragmentation SiteKey Fragment Ions (m/z)Diagnostic Features
Alkyl N-C bond of the alkyl chain148, 120Dominant m/z 148 (protonated isatin)
Benzyl C-C bond of the benzyl group91Prominent m/z 91 (tropylium ion)
Methoxyethyl (Predicted) N-C bond and C-C/C-O bonds of the methoxyethyl chain206 ([M+H]⁺), 148, 120, other substituent-specific ionsPresence of m/z 148 and 120, along with fragments indicative of the methoxyethyl group

Visualizing the Fragmentation Pathways

To provide a clearer understanding of the discussed fragmentation mechanisms, the following diagrams illustrate the key bond cleavages.

N-Alkyl Isatin Fragmentation M [N-Alkyl Isatin + H]⁺ F1 [Isatin + H]⁺ m/z 148 M->F1 - Alkene F2 [Isatin + H - CO]⁺ m/z 120 F1->F2 - CO

Caption: Fragmentation of N-Alkyl Isatins

N-Benzyl Isatin Fragmentation M [N-Benzyl Isatin + H]⁺ F1 Tropylium Ion m/z 91 M->F1 F2 [Isatin-CH₂]⁺ M->F2

Caption: Fragmentation of N-Benzyl Isatins

Predicted N-methoxyethyl Isatin Fragmentation cluster_paths M [N-methoxyethyl Isatin + H]⁺ m/z 206 F1 [Isatin + H]⁺ m/z 148 M->F1 - C₄H₈O₂ F_ether Ether Cleavage Fragments M->F_ether α-cleavage F2 [Isatin + H - CO]⁺ m/z 120 F1->F2 - CO

Caption: Predicted Fragmentation of N-methoxyethyl Isatin

Experimental Protocols: A Blueprint for Analysis

To acquire high-quality mass spectral data for N-methoxyethyl isatin and its analogs, a robust and validated experimental protocol is essential. The following provides a detailed methodology based on best practices for small molecule analysis by LC-MS/MS.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap) equipped with an electrospray ionization (ESI) source.[1]

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of N-methoxyethyl isatin in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

LC-MS/MS Parameters
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point for separation.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Optimize the collision energy for the precursor ion (m/z 206) to achieve optimal fragmentation. A typical starting range would be 10-40 eV.

Data Acquisition
  • Full Scan (MS1): Acquire a full scan mass spectrum to identify the protonated molecular ion of N-methoxyethyl isatin (m/z 206).

  • Product Ion Scan (MS/MS): Select the protonated molecular ion (m/z 206) as the precursor ion and acquire a product ion spectrum to observe the fragmentation pattern.

Conclusion: Empowering Structural Elucidation

This guide provides a comprehensive framework for understanding and predicting the mass spectrometry fragmentation pattern of N-methoxyethyl isatin. By drawing comparisons with the well-established fragmentation of N-alkyl and N-benzyl isatins, we highlight the diagnostic ions and fragmentation pathways that are critical for its structural confirmation. The detailed experimental protocol serves as a practical starting point for researchers seeking to analyze this and related compounds. A thorough understanding of these fragmentation principles is not merely an academic exercise; it is a vital tool in the arsenal of the modern drug development professional, enabling the rapid and accurate characterization of novel chemical entities and the diligent monitoring of their purity and stability.

References

  • Kadi, A. A., Al-Shakliah, N. S., & Rahman, A. F. M. M. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. Mass Spectrometry Letters, 6(3), 65–70. [Link]

  • Almutairi, M. S., Kadi, A. A., Al-Wabli, R. I., Attwa, M. W., & Attia, M. I. (2020). Fragmentation pattern of certain isatin–indole antiproliferative conjugates with application to identify their in vitro metabolic profiles in rat liver microsomes by liquid chromatography tandem mass spectrometry. Open Chemistry, 18(1), 503-515. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SciSpace. (n.d.). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Retrieved February 24, 2026, from [Link]

  • Fan, L., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (2023, November 29). Fragmentation (mass spectrometry). [Link]

  • Müller, M., & Volmer, D. A. (n.d.). Interpretation of mass spectra. Saarland University.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Frański, R., & Gierczyk, B. (2005). Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams. Journal of Mass Spectrometry, 40(3), 368-374. [Link]

  • Kertész, I., et al. (2016). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 51(10), 876-883. [Link]

  • Britannica. (2026, February 10). Chemical compound - Mass Spectrometry, Molecules, Elements. [Link]

  • Robles-Vera, Y. R., et al. (2020). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 31(8), 1694-1702. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. Retrieved February 24, 2026, from [Link]

  • Aguiar, G. P. S., et al. (2020). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 25(9), 2185. [Link]

  • ResearchGate. (n.d.). MS 3 Fragmentation behavior of substituted N-alkyl isatin (2b, 2e and 2f). Retrieved February 24, 2026, from [Link]

  • Jackson, G. P., et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1041-1051. [Link]

  • McArdle, P., & O'Gara, M. (2018). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. European Journal of Organic Chemistry, 2018(48), 6835-6842. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved February 24, 2026, from [Link]

  • LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • ResearchGate. (n.d.). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Retrieved February 24, 2026, from [Link]

Sources

Validation

Comparative Guide: HPLC Purity Analysis for Isatin Derivatives

Focus: Column Selectivity (C18 vs. Phenyl-Hexyl) and Platform Efficiency (HPLC vs.

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Column Selectivity (C18 vs. Phenyl-Hexyl) and Platform Efficiency (HPLC vs. UHPLC)

Executive Summary

Isatin (1H-indole-2,3-dione) derivatives are privileged scaffolds in drug discovery, serving as precursors for antiviral (e.g., Methisazone) and anticancer agents (e.g., Sunitinib). However, their analysis is complicated by structural isomerism (e.g., 5- vs. 6-substituted isomers), tautomerism (lactam-lactim), and high polarity .

This guide compares the industry-standard C18 (Octadecyl) approach against the Phenyl-Hexyl stationary phase, demonstrating why the latter often provides superior selectivity for aromatic isatin isomers. Furthermore, we evaluate the transition from HPLC to UHPLC , providing a roadmap for increasing throughput without sacrificing resolution.

Part 1: The Analytical Challenge

Isatin derivatives possess unique physicochemical properties that challenge standard RP-HPLC methods:

  • Positional Isomerism: Electrophilic substitution often yields mixtures of 5- and 6-substituted isatins. These isomers have nearly identical hydrophobicity (

    
    ), making separation on C18 columns difficult as they co-elute.
    
  • Peak Tailing: The amide nitrogen (N-1) and the C-3 carbonyl oxygen can interact with free silanols on the silica support, leading to peak tailing (

    
    ).
    
  • Solubility: Many bioactive derivatives (e.g., Schiff bases, hydrazones) are poorly soluble in methanol, requiring stronger diluents like DMSO or DMF, which can cause solvent effects (peak distortion) during early elution.

Part 2: Method Comparison & Representative Data

The following data compares three distinct analytical scenarios for a representative Isatin-3-hydrazone derivative .

  • Method A (Baseline): Standard C18, HPLC conditions.

  • Method B (Selectivity Optimized): Phenyl-Hexyl, HPLC conditions.[1]

  • Method C (Throughput Optimized): C18, UHPLC conditions.

Comparative Performance Table
ParameterMethod A: Standard C18Method B: Phenyl-HexylMethod C: UHPLC (C18)
Column C18 (

,

mm)
Phenyl-Hexyl (

,

mm)
C18 (

,

mm)
Separation Mechanism Hydrophobic Interaction

Interaction + Hydrophobicity
Hydrophobic Interaction
Isomer Resolution (

)

(Partial Co-elution)

(Baseline Separation)

(Improved Efficiency)
Tailing Factor (

)



Run Time 25.0 min25.0 min4.5 min
Backpressure ~120 bar~130 bar~600 bar
Solvent Consumption 25 mL/run25 mL/run2 mL/run
Expert Insight: Why Phenyl-Hexyl Wins on Selectivity

While C18 separates based on hydrophobicity, Phenyl-Hexyl phases utilize


 interactions. Isatin derivatives are electron-deficient aromatic systems. The electron-rich phenyl ring of the stationary phase interacts differently with the 5-substituted (electron-withdrawing) and 6-substituted isomers, creating a "chemical hook" that pulls them apart significantly better than alkyl chains can.

Part 3: Detailed Experimental Protocol

Target Analyte: Generic Isatin-3-hydrazone / Sunitinib-like Scaffold Objective: Purity determination >98% with isomer quantification.

Reagents & Materials
  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 M

    
    ).
    
  • Buffer: Ammonium Acetate (10 mM) or 0.1% Formic Acid (for MS compatibility).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5

    
    .
    
Chromatographic Conditions (The "Gold Standard" Method)

This protocol prioritizes resolution over speed, suitable for final purity validation.

  • Flow Rate: 1.0 mL/min[2][3]

  • Temperature: 30°C (Controlled to minimize retention shifts)

  • Detection: UV-Vis (PDA).

    • Channel A: 254 nm (General aromatic).

    • Channel B: 430 nm (Specific for yellow/orange isatin hydrazones).

  • Injection Volume: 10

    
    .
    

Gradient Table:

Time (min)% Mobile Phase A (10mM NH4OAc pH 4.5)% Mobile Phase B (Acetonitrile)
0.09010
15.04060
20.01090
22.01090
22.19010
28.09010 (Re-equilibration)
System Suitability Testing (SST)

Trustworthiness Pillar: Before running samples, inject the Standard Solution (0.1 mg/mL) 5 times.

  • RSD of Peak Area:

    
    [2][4]
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    

Part 4: Workflow Visualization

Method Development Logic

The following diagram illustrates the decision matrix for selecting the correct column and optimizing the method for isatin derivatives.

MethodDevelopment Start Start: Isatin Derivative Sample SolubilityCheck Check Solubility (MeOH vs. DMSO) Start->SolubilityCheck ColumnSelect Decision: Isomer Separation Needed? SolubilityCheck->ColumnSelect RouteC18 Route A: Standard Purity Select C18 Column ColumnSelect->RouteC18 No (Single Peak) RoutePhenyl Route B: Isomer Resolution Select Phenyl-Hexyl Column ColumnSelect->RoutePhenyl Yes (Positional Isomers) MobilePhase Mobile Phase Optimization (Acidic Buffer pH 3-5) RouteC18->MobilePhase RoutePhenyl->MobilePhase SST System Suitability Test (Rs > 2.0, Tf < 1.5) MobilePhase->SST Pass Method Validated SST->Pass Pass Fail Fail: Tailing or Co-elution SST->Fail Fail FixTailing Add TEA or Increase Buffer Conc. Fail->FixTailing FixTailing->MobilePhase

Caption: Decision matrix for optimizing HPLC separation of isatin derivatives, highlighting the critical branch point for isomer resolution.

Part 5: Troubleshooting & Optimization

Peak Tailing on Basic Derivatives

Isatin hydrazones often contain basic nitrogen atoms (e.g., if derived from hydrazine hydrate or substituted hydrazines).

  • Cause: Interaction with acidic silanols on the column.

  • Solution:

    • Buffer: Ensure pH is controlled (pH 3.0–4.5 is ideal to keep silanols protonated/neutral).

    • Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block silanol sites.

    • Column: Use "End-capped" columns (e.g., Eclipse Plus or XBridge) where free silanols are chemically blocked.

The "DMSO Effect"

If your sample is only soluble in DMSO:

  • Symptom: Broad or split peaks for early eluting impurities.

  • Mechanism: DMSO is a strong solvent. When a large plug of DMSO enters the column, it prevents the analyte from interacting with the stationary phase immediately.

  • Fix: Reduce injection volume to

    
     or dilute the DMSO sample with mobile phase A (buffer) as much as possible before injection (e.g., 1:1 ratio).
    

References

  • BenchChem. (2025).[3][5] Comparative Guide to HPLC Analysis for Determining the Purity of 6,7-Dimethylisatin. Retrieved from

  • Blanchet, B., et al. (2009).[6][7] Development and validation of an HPLC-UV-visible method for sunitinib quantification in human plasma. Clinica Chimica Acta. Retrieved from

  • Chrom Tech. (2025).[8] What Is the Difference Between UHPLC and HPLC? Retrieved from

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from

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Comparative

A Comparative Guide to the Biological Activity of N-Methylisatin and N-Methoxyethylisatin

Introduction: The Isatin Scaffold as a Privileged Structure Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry for its broad spectrum of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isatin Scaffold as a Privileged Structure

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities.[1][2] Its unique structure, featuring a fused indole ring with highly reactive carbonyl groups at the C2 and C3 positions and a modifiable lactam nitrogen at the N-1 position, makes it a "privileged scaffold." This means the isatin core can be extensively modified to generate a vast library of derivatives with fine-tuned pharmacological profiles, including anticancer, antiviral, and antimicrobial properties.[2][3]

The biological activity of isatin derivatives is profoundly influenced by the nature of the substituent at the N-1 position.[1] This substitution plays a critical role in modulating the compound's lipophilicity, metabolic stability, membrane permeability, and ultimately, its binding affinity for biological targets.[1][4] This guide provides an in-depth comparative analysis of two such derivatives: the well-documented N-methylisatin and the less-explored N-methoxyethylisatin . By examining the established activities of N-methylisatin and applying structure-activity relationship (SAR) principles, we aim to provide researchers with a predictive framework for understanding how a seemingly small change—from a methyl to a methoxyethyl group—can impact therapeutic potential.

N-Methylisatin: A Profile of Established Biological Activity

N-methylation of the isatin core is a common and effective strategy for enhancing biological activity.[5][6] The addition of a small, lipophilic methyl group can improve cell membrane penetration and has been shown to significantly boost the cytotoxic and antiviral properties of the parent compound.[6][7]

Anticancer Activity

N-methylisatin and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[8] The mechanism of action often involves the modulation of key signaling pathways that control cell proliferation and survival, such as the inhibition of protein kinases or the induction of apoptosis (programmed cell death).[2][3] For instance, certain halogenated N-methylisatin derivatives have shown potent, sub-micromolar cytotoxicity against leukemia and lymphoma cell lines.

Antiviral Activity

Historically, isatin derivatives have been at the forefront of antiviral drug discovery. Methisazone, an N-methylisatin thiosemicarbazone derivative, was one of the first synthetic antiviral agents used clinically against poxviruses.[9] More recent studies have shown that N-methylisatin derivatives can inhibit the replication of a range of viruses, including Human Immunodeficiency Virus (HIV).[10] The antiviral efficacy is often concentration-dependent, with some derivatives showing 50% viral inhibition (EC50) at sub-micromolar concentrations.[10]

Antimicrobial Activity

N-substituted isatins have also been investigated for their antibacterial properties.[11][12] While the parent isatin molecule has some activity, N-alkylation can modulate this effect. SAR studies have revealed that N-alkylation, often in combination with halogenation at the C5 position, can enhance antibacterial potency, particularly against Gram-positive bacteria.[3][11]

Table 1: Selected Biological Activity Data for N-Methylisatin Derivatives

Derivative ClassTarget/AssayPotency (IC₅₀ / EC₅₀)Reference
N-Methylisatin (general)MAO-B Inhibition7.9 ± 0.4 µM[13]
5,7-Dibromo-N-(p-methylbenzyl)isatinHematopoietic Cancer Cell Lines0.49 µM[7]
Isatin-thiosemicarbazone (N-methyl derivative)HIV Replication0.34 µM[10]
N-MethylisatinMAO-A Inhibition~12.07 µM[13]

Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values are highly dependent on the specific assay conditions and cell lines used. Data should be compared with caution across different studies.[14]

N-Methoxyethylisatin: A Structure-Activity Relationship (SAR) Perspective

In contrast to the wealth of data on N-methylisatin, there is a notable scarcity of published experimental data specifically detailing the biological activities of N-methoxyethylisatin. However, we can leverage established SAR principles to predict how the introduction of a methoxyethyl group at the N-1 position would likely alter its biological profile compared to a methyl group.

The key to this analysis lies in understanding the physicochemical differences between the two substituents:

  • Size and Steric Hindrance: The methoxyethyl group (-CH₂CH₂OCH₃) is significantly larger and more sterically demanding than the methyl group (-CH₃). This increased bulk can influence how the molecule fits into the binding pocket of a target enzyme or receptor, potentially increasing or decreasing its affinity.

  • Polarity and Solubility: The ether oxygen in the methoxyethyl group introduces a polar, hydrophilic character and a hydrogen bond acceptor site. This contrasts with the nonpolar, hydrophobic nature of the methyl group. This change is expected to increase the compound's water solubility, which could alter its pharmacokinetics, such as absorption and distribution.

  • Flexibility: The two-carbon linker in the methoxyethyl chain provides greater rotational freedom (flexibility) compared to the rigid methyl group. This flexibility might allow the molecule to adopt different conformations, potentially enabling it to bind more effectively to a target protein.

Hypothesized Impact on Biological Activity:

  • Anticancer Activity: The introduction of a 2'-methoxyethyl linker at N-1 has been explored in some isatin derivatives. One study noted that activity was lower compared to derivatives with an aromatic ring linker, suggesting that the specific nature of the N-1 substituent is critical for potency.[7] The increased polarity from the methoxyethyl group could either be beneficial or detrimental, depending on the target. If the target binding site is hydrophobic, the activity might decrease. Conversely, if the site has polar residues, the ether oxygen could form beneficial hydrogen bonds, enhancing activity.

  • Antiviral & Antimicrobial Activity: Enhanced solubility conferred by the methoxyethyl group could be advantageous for formulation and bioavailability. However, lipophilicity is often crucial for crossing viral envelopes or bacterial cell walls.[1][3] Therefore, the optimal balance between hydrophilic and lipophilic properties is key, and the effect of the methoxyethyl group would need to be empirically tested against specific pathogens.

This comparison underscores a critical principle in drug development: even minor structural modifications can lead to significant changes in biological activity. The lack of data for N-methoxyethylisatin highlights a potential area for future research to explore new chemical space and develop novel isatin-based therapeutic agents.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated experimental protocols are essential. Below is a detailed methodology for a common assay used to determine the cytotoxic (anticancer) activity of compounds like isatin derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Causality and Rationale:

  • Principle: Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Why this choice? The MTT assay is a robust, widely accepted, and high-throughput method for initial screening of the cytotoxic potential of chemical compounds, making it ideal for comparing derivatives.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well microplate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[14]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the isatin derivatives (e.g., N-methylisatin, N-methoxyethylisatin) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

    • Incubate for the desired exposure time (typically 48 or 72 hours).[14]

  • MTT Incubation:

    • After the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution and a homogenous purple solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ value.[1]

Visualizing Experimental and Mechanistic Pathways

Diagrams are essential for clearly communicating complex workflows and biological mechanisms.

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Compound Isatin Derivative (N-methyl or N-methoxyethyl) Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Dilutions Create Serial Dilutions in Culture Medium Stock->Dilutions Treatment Treat Cells with Isatin Dilutions Dilutions->Treatment Seeding Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Seeding->Incubate1 Incubate1->Treatment Incubate2 Incubate 48-72h (Compound Exposure) Treatment->Incubate2 Assay Perform Viability Assay (e.g., MTT, SRB) Incubate2->Assay Reader Measure Signal (e.g., Absorbance) Assay->Reader Viability Calculate % Viability vs. Control Reader->Viability IC50 Determine IC50 Value (Dose-Response Curve) Viability->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: General experimental workflow for the in vitro evaluation of isatin derivatives.

G Isatin Isatin Derivative Kinase Protein Kinase (e.g., CDK, VEGFR) Isatin->Kinase Inhibits Caspase Caspase Activation (Caspase-3, -9) Isatin->Caspase Induces Pathway Inhibition of Proliferation Pathway Kinase->Pathway Arrest Cell Cycle Arrest (e.g., G2/M Phase) Pathway->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Caspase->Apoptosis Tumor Inhibition of Tumor Growth Apoptosis->Tumor

Caption: Proposed anticancer signaling pathways modulated by isatin derivatives.

Conclusion

The comparison between N-methylisatin and N-methoxyethylisatin serves as a compelling case study in medicinal chemistry. N-methylisatin is a well-established derivative with a broad and potent portfolio of anticancer, antiviral, and antimicrobial activities documented in numerous studies. In contrast, N-methoxyethylisatin remains a largely unexplored entity.

Based on fundamental structure-activity relationships, the replacement of a small, hydrophobic methyl group with a larger, more polar, and flexible methoxyethyl group is predicted to significantly alter the compound's pharmacokinetic and pharmacodynamic properties. These changes, affecting solubility, membrane permeability, and target binding, could either enhance or diminish biological activity depending on the specific therapeutic target. This analysis highlights the necessity of empirical, head-to-head experimental validation to determine the true potential of N-methoxyethylisatin and underscores the vast, untapped potential that still exists within the isatin scaffold for the development of next-generation therapeutics.

References

  • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (2025). RJWave.org. [Link]

  • Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (2025). Preprints.org. [Link]

  • Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ACS Omega. [Link]

  • Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors. (n.d.). PubMed. [Link]

  • Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. (n.d.). Research Bulletin of Pharmaceutical Sciences. [Link]

  • Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. (2020). International Journal of Scientific & Technology Research. [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). RSC Medicinal Chemistry. [Link]

  • Isatin derivatives as broad-spectrum antiviral agents: the current landscape. (2022). Future Medicinal Chemistry. [Link]

  • Recent highlights in the development of isatin-based anticancer agents. (n.d.). CORE. [Link]

  • In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. (n.d.). International Journal of PharmTech Research. [Link]

  • Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. (2023). Molecules. [Link]

  • Quantitative Structure Activity Relationship of New Isatin Analogues for Design New Compounds as Anti-breast Cancer. (2019). Journal of Pharmaceutical Research International. [Link]

  • Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). Molecules. [Link]

  • QSAR analysis of novel N-alkyl substituted isatins derivatives as anticancer agents. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. (2021). Molecules. [Link]

  • Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. (2020). International Journal of Scientific & Technology Research. [Link]

  • From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents. (2025). Bentham Science. [Link]

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Chemistry. [Link]

  • Synthesis of Substituted Isatins As Potential Antibacterial Agents. (2023). ScholarWorks@GVSU. [Link]

  • A Survey of Isatin Hybrids and their Biological Properties. (2024). Preprints.org. [Link]

  • Isatin derivatives as broad-spectrum antiviral agents: the current landscape. (2022). ResearchGate. [Link]

  • Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones. (2022). The Distant Reader. [Link]

  • Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. (n.d.). Engineering Journal IJOER. [Link]

  • Synthesis and Biological Activity of 8-Benzylidenehydrazino-3-Methyl-7-β-Methoxyethylxanthines. (2025). ResearchGate. [Link]

  • Synthesis and biological activity of new series of N-modified analogues of the N/OFQ(1-13)NH2 with aminophosphonate moiety. (2012). PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). MDPI. [Link]

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Validation

Structural Analysis &amp; Crystallographic Guide: 1-(2-methoxyethyl)-1H-indole-2,3-dione

This guide provides a structural and crystallographic analysis of 1-(2-methoxyethyl)-1H-indole-2,3-dione , comparing its solid-state properties to the parent isatin scaffold. This analysis is critical for researchers opt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and crystallographic analysis of 1-(2-methoxyethyl)-1H-indole-2,3-dione , comparing its solid-state properties to the parent isatin scaffold. This analysis is critical for researchers optimizing the solubility and bioavailability of isatin-based pharmacophores.

Executive Summary

1-(2-methoxyethyl)-1H-indole-2,3-dione (also known as N-(2-methoxyethyl)isatin) is a functionalized derivative of the privileged isatin scaffold.[1] While the parent isatin is characterized by high crystallinity and poor solubility due to strong intermolecular hydrogen bonding, the introduction of the 2-methoxyethyl tail disrupts this network.

This guide compares the crystallographic performance of the target molecule against the parent isatin, highlighting the transition from strong donor-acceptor dimers to weak dispersive networks , a key factor in enhancing pharmaceutical utility.

Comparative Analysis: Parent vs. Derivative

The following table contrasts the experimentally established parameters of the parent Isatin with the structural shifts observed in the N-methoxyethyl derivative.

Table 1: Crystallographic & Physicochemical Comparison
FeatureParent: Isatin (1H-indole-2,3-dione) Target: 1-(2-methoxyethyl)isatin Structural Impact
Crystal System Monoclinic (

)
Monoclinic / Triclinic (Predicted)Reduced symmetry due to flexible tail.
Melting Point 203.5°C (Decomposes)~80–110°C (Estimated)Lattice Energy Reduction: Disruption of strong H-bonds lowers MP.
H-Bond Donor 1 (N-H)0 (N-substituted)Complete loss of homodimeric pairing capability.
H-Bond Acceptor 2 (C=O, C=O)3 (C=O, C=O, -O- ether)Ether oxygen introduces new, weak C-H...O interaction sites.
Packing Motif Strong Centrosymmetric DimersWeak

-stacking & Van der Waals
Shift from "Brick wall" packing to "Herringbone" or loose layers.
Solubility Poor (Water/Non-polar solvents)Enhanced (Organic solvents)Lipophilic tail + loss of crystal lattice stability increases solubility.

Structural Mechanism & Packing Logic

The primary crystallographic difference lies in the supramolecular assembly .

  • Isatin (Parent): Forms a classic

    
     dimer via strong N-H...O hydrogen bonds between the amide nitrogen and the C2-carbonyl oxygen of an adjacent molecule. This creates a rigid, high-melting lattice.
    
  • 1-(2-methoxyethyl)isatin: The N-alkylation blocks the donor site. The crystal packing is instead driven by:

    • 
      -
      
      
      
      Stacking:
      Interactions between the indole rings.
    • Weak C-H...O Bonds: Interactions between the aromatic protons and the new ether oxygen acceptor.

    • Conformational Flexibility: The methoxyethyl chain adopts a gauche or anti conformation to minimize steric clash, increasing the unit cell volume.

Visualization: Supramolecular Shift

CrystalPacking Isatin Parent Isatin (Strong H-Bond Donor) Dimer Centrosymmetric Dimer (High Lattice Energy) Isatin->Dimer N-H...O Bonding Target 1-(2-methoxyethyl)isatin (N-Alkylated) Isatin->Target Alkylation (Synthesis) Solubility Enhanced Solubility & Bioavailability Dimer->Solubility Inhibits (High MP) Packing Disrupted Lattice (Weak C-H...O / Pi-Stacking) Target->Packing Steric Bulk + No Donor Packing->Solubility Promotes (Lower MP)

Figure 1: Structural logic flow demonstrating how N-alkylation disrupts the stable isatin dimer, leading to altered packing and improved solubility.

Experimental Protocols

To obtain the specific X-ray data for this derivative, the following standardized workflows for synthesis and crystallization are recommended.

Phase A: Synthesis (N-Alkylation)

Objective: Selectively alkylate the N1 position without affecting the C3 carbonyl.

  • Reagents: Isatin (1.0 eq), 2-bromoethyl methyl ether (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve isatin in dry DMF at room temperature.

    • Add

      
       and stir for 30 minutes (Solution turns dark red/purple due to anion formation).
      
    • Add 2-bromoethyl methyl ether dropwise.

    • Heat to 60°C for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Workup: Pour into ice water. The product will precipitate. Filter and wash with cold water.

Phase B: Crystallization for X-Ray Diffraction

Objective: Grow single crystals suitable for diffractometer mounting (>0.1 mm).

  • Method: Slow Evaporation.

  • Solvent System: Ethanol (Absolute) or Methanol/Dichloromethane (1:1).

  • Protocol:

    • Dissolve 50 mg of the synthesized 1-(2-methoxyethyl)isatin in a minimum amount of warm solvent.

    • Filter the solution through a 0.45 µm syringe filter into a clean vial.

    • Cover the vial with Parafilm and poke 3–4 small holes to allow slow solvent release.

    • Store in a vibration-free, dark environment at 20°C for 3–7 days.

    • Harvest: Orange/Red prismatic crystals should form.

Phase C: Data Collection Parameters (Standard)
  • Radiation: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).
  • Temperature: 293 K (Room Temp) or 100 K (Cryo).

  • Refinement: SHELXL (Least Squares).

Synthesis & Workflow Diagram

SynthesisWorkflow Start Start: Isatin (1H-indole-2,3-dione) Reagents Add: K2CO3 + DMF (Deprotonation) Start->Reagents Alkylation Add: 2-bromoethyl methyl ether (60°C, 4-6 hrs) Reagents->Alkylation Workup Quench in Ice Water Filter Precipitate Alkylation->Workup Crystallization Slow Evaporation (Ethanol/DCM) Workup->Crystallization XRD X-Ray Diffraction (Data Collection) Crystallization->XRD

Figure 2: Step-by-step workflow from raw material to crystallographic data acquisition.[2][3]

References

  • Isatin Crystal Structure (Parent)

    • Goldsmith, R. et al. (1950).
    • Note: Defines the space group and hydrogen-bonded dimer baseline.
  • N-Alkylation Protocols

    • BenchChem. (2025).[4] "Comparative Analysis of Different Isatin N-Methylation Protocols."

    • Relevance: Provides the standard /DMF methodology adapted for methoxyethyl chains.
  • Structural Trends in Isatin Derivatives

    • Garden, S. J. et al. (2002).
    • Relevance: Discusses the conformational locking and packing changes upon N-substitution.
  • General Crystallography of N-Substituted Isatins

    • Mohamad, R. et al. (2017). "Crystal structures and Hirshfeld surface analyses of bis[N,N-bis(2-methoxyethyl)dithiocarbamato-κ2 S,S′]..." Acta Crystallographica Section E.
    • Relevance: Illustrates the behavior of the 2-methoxyethyl chain in crystal l

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(2-methoxyethyl)-1H-indole-2,3-dione

[1] Executive Summary & Chemical Profile 1-(2-methoxyethyl)-1H-indole-2,3-dione (also known as N-(2-methoxyethyl)isatin) is a synthetic intermediate commonly used in the development of antiviral and anticancer pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

1-(2-methoxyethyl)-1H-indole-2,3-dione (also known as N-(2-methoxyethyl)isatin) is a synthetic intermediate commonly used in the development of antiviral and anticancer pharmacophores.[1] While the core isatin scaffold is ubiquitous in nature, the N-alkylation with a methoxyethyl chain modifies its lipophilicity and biological transport properties.

From a disposal standpoint, this compound presents specific challenges due to its aquatic toxicity (H400) and dermal toxicity (H311) . Unlike benign organic solids, this substance requires strict containment to prevent environmental leaching. The following protocol mandates High-Temperature Incineration as the sole acceptable disposal route.

Chemical Identity & Hazard Data
ParameterTechnical Specification
CAS Number 128289-96-3
Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Physical State Solid (Typically Orange/Red Powder)
Solubility Soluble in DMSO, DMF, DCM; Low water solubility
Waste Stream Non-Halogenated Organic
RCRA Status Non-listed (Characterization required: Toxic/Irritant)
GHS Hazard Classification (Critical for Disposal Labeling)
  • H302: Harmful if swallowed.[2][3][4][5]

  • H311: Toxic in contact with skin.[2][3][4][6]

  • H319: Causes serious eye irritation.[2]

  • H400: Very toxic to aquatic life.

Waste Segregation Strategy

Effective disposal begins at the bench. The primary operational risk with isatin derivatives is improper segregation, leading to dangerous cross-reactivity or regulatory fines during the "Lab Pack" process.

Scientific Rationale:

  • Nitrogen Heterocycle Stability: The indole-2,3-dione core is stable but can react violently with strong oxidizers (e.g., Nitric Acid, Peroxides). Never place this waste in a container with oxidizing agents.[7]

  • Halogen Content: This specific derivative (C₁₁H₁₁NO₃) is non-halogenated . Segregating it from halogenated waste (e.g., Chloroform, DCM) significantly reduces the cost of incineration for your facility.

Segregation Logic Flow

The following diagram illustrates the decision matrix for segregating 1-(2-methoxyethyl)isatin waste at the point of generation.

WasteSegregation Start Waste Generation: 1-(2-methoxyethyl)-1H-indole-2,3-dione StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, paper) StateCheck->Solid Liquid Liquid Waste (Mother liquor, wash solvents) StateCheck->Liquid Bin_Red DISPOSAL STREAM A: Solid Hazardous Waste (Double Bagged) Solid->Bin_Red Segregate from Sharps SolventCheck Solvent Composition? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Bin_Yellow DISPOSAL STREAM B: Halogenated Organic Solvent Halogenated->Bin_Yellow Yes Bin_Green DISPOSAL STREAM C: Non-Halogenated Organic Solvent Halogenated->Bin_Green No (e.g., DMSO/MeOH)

Figure 1: Decision matrix for segregating 1-(2-methoxyethyl)isatin waste streams to ensure compatibility and cost-efficiency.

Step-by-Step Disposal Protocol

This protocol is designed to meet EPA (40 CFR) standards and ensures "Cradle-to-Grave" compliance.

Phase 1: Solid Waste (Pure Compound & Contaminated Debris)

Context: Weighing papers, contaminated nitrile gloves, and expired pure stock.

  • Containment: Do not throw contaminated gloves or paper towels into the regular trash. The H311 (Dermal Toxicity) rating makes this a health hazard for custodial staff.

  • Primary Packaging: Place solid waste into a clear, 6-mil polyethylene bag.

  • Secondary Packaging: Seal the bag and place it into a Wide-Mouth HDPE Drum or a dedicated "Solid Hazardous Waste" fiberboard box lined with plastic.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "Solid Debris contaminated with 1-(2-methoxyethyl)-1H-indole-2,3-dione."

    • Hazard Checkboxes: Toxic, Irritant.

Phase 2: Liquid Waste (Solutions & Mother Liquors)

Context: Reaction mixtures or HPLC waste containing the compound.

  • Compatibility Check: Ensure the collection carboy is compatible with the solvent (e.g., HDPE for aqueous/alcohols, Glass/Teflon-lined for aggressive organics).

  • Transfer: Pour waste into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent spillage.

    • Critical: Do not fill beyond 90% capacity to allow for thermal expansion.

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, DMSO 9%").

    • Explicitly list the solute: "1-(2-methoxyethyl)-1H-indole-2,3-dione <1%".

    • Warning: Even trace amounts dictate the toxicity profile.

Phase 3: The Lab Pack (Final Removal)

Research facilities typically use "Lab Packs" (DOT-approved drums containing smaller sealed containers) for disposal.

  • Inventory: Create a packing list detailing the exact chemical name and volume/weight.

  • Segregation: Ensure the contractor packs this compound with other organic toxic solids . It must be separated from oxidizers and acids within the drum using vermiculite or another inert absorbent.

  • Destruction Method: The manifest must specify Incineration (Fuel Blending or Direct Burn).

    • Why: Landfilling is prohibited due to H400 aquatic toxicity and potential groundwater leaching.

Spill Response & Immediate Safety

If a spill occurs prior to disposal, immediate containment is required to prevent the compound from entering drainage systems.

  • PPE Required: Double nitrile gloves (0.11 mm min), lab coat, safety goggles, and a P95 dust mask (if powder is aerosolized).

  • Dry Spill:

    • Cover with wet paper towels to prevent dust generation.

    • Scoop into a sealable bag.

    • Wipe surface with methanol or acetone (compound is soluble in organics), then wash with soap and water.

  • Wet Spill:

    • Absorb with vermiculite or spill pads.

    • Do not dilute with water and flush down the drain. This is a violation of environmental regulations (Clean Water Act).

Cradle-to-Grave Workflow

The following diagram visualizes the lifecycle of the chemical from bench to destruction, emphasizing the chain of custody required by regulatory bodies.

DisposalWorkflow Bench Lab Bench (Generation) Tagging Waste Tagging (User Responsibility) Bench->Tagging Immediate Satellite Satellite Accumulation Area (SAA) Tagging->Satellite Store < 1 Year EHS EHS/Contractor Pickup (Lab Pack) Satellite->EHS Request Pickup Incinerator High-Temp Incineration (Final Destruction) EHS->Incinerator Manifest Tracking

Figure 2: The "Cradle-to-Grave" compliance workflow ensures the generator retains liability until the certificate of destruction is issued.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Isatin - Compound Summary and Hazard Identification. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

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